molecular formula C17H16N4OS B12248638 2-cyclopropyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

2-cyclopropyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B12248638
M. Wt: 324.4 g/mol
InChI Key: DEZLBBJRQADZHH-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylsulfanyl-substituted phenyl ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core: : The imidazo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor. This reaction is often carried out under reflux conditions in the presence of a suitable catalyst.

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a base.

  • Substitution with the Methylsulfanyl-Substituted Phenyl Ring: : The methylsulfanyl-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction. This reaction typically involves the use of a suitable nucleophile, such as a thiolate anion, and a halogenated phenyl derivative.

  • Formation of the Carboxamide Group: : The carboxamide group can be formed through an amidation reaction involving a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the carboxamide group, leading to the formation of amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out under mild to moderate conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are typically carried out under mild to moderate conditions.

  • Substitution: : Common nucleophiles include thiolate anions, amines, and alkoxides. These reactions are typically carried out under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

2-cyclopropyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

  • Medicinal Chemistry: : The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. Its unique structure and biological activity make it a promising candidate for drug development.

  • Biological Research: : The compound is used as a tool compound in biological research to study its effects on various biological pathways and targets. This includes studies on its mechanism of action, cellular uptake, and metabolism.

  • Chemical Biology: : The compound is used in chemical biology research to study its interactions with biological macromolecules, such as proteins and nucleic acids. This includes studies on its binding affinity, selectivity, and mode of action.

  • Industrial Applications: : The compound is used in the development of new materials and chemical processes. This includes its use as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. This includes inhibition of specific kinases, modulation of receptor signaling, and interference with cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

2-cyclopropyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

  • Imidazo[1,2-b]pyridazine Derivatives: : These compounds share the same core structure but differ in the substituents attached to the core. Examples include 2-cyclopropyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide and 2-cyclopropyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide.

  • Pyridazine Derivatives: : These compounds share the pyridazine core but differ in the substituents attached to the core. Examples include pyridazine-3-carboxamide and pyridazine-4-carboxamide.

  • Imidazole Derivatives: : These compounds share the imidazole core but differ in the substituents attached to the core. Examples include imidazole-4-carboxamide and imidazole-5-carboxamide.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-cyclopropyl-N-(3-methylsulfanylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

InChI

InChI=1S/C17H16N4OS/c1-23-13-4-2-3-12(9-13)18-17(22)14-7-8-16-19-15(11-5-6-11)10-21(16)20-14/h2-4,7-11H,5-6H2,1H3,(H,18,22)

InChI Key

DEZLBBJRQADZHH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4

Origin of Product

United States

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